REACTION_SMILES
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[Al+3:16].[CH2:1]([O:3][C:4](=[O:2])[c:6]1[cH:7][c:8]2[c:13]([s:14]1)[CH2:12][CH2:11][S:10][CH2:9]2)[CH3:5].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17]>>[O:3]=[CH:4][c:6]1[cH:7][c:8]2[c:13]([s:14]1)[CH2:12][CH2:11][S:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c(s1)CCSC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=Cc1cc2c(s1)CCSC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |